molecular formula C10H14N2O2 B15260993 2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid

2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B15260993
M. Wt: 194.23 g/mol
InChI Key: LNDLCDLLSHKFAL-UHFFFAOYSA-N
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Description

2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are selected to enhance reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-methylpyrimidine-5-carboxylic acid
  • 2-Isopropyl-4-methylpyrimidine-5-carboxylic acid
  • 2-Ethyl-4-(propan-2-yl)pyrimidine-5-amine

Uniqueness

2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid is unique due to the specific arrangement of its ethyl, isopropyl, and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-ethyl-4-propan-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-4-8-11-5-7(10(13)14)9(12-8)6(2)3/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

LNDLCDLLSHKFAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)C(C)C)C(=O)O

Origin of Product

United States

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